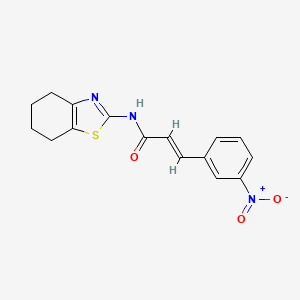
N,N'-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide
Overview
Description
N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide: is an organic compound that features a pyridine ring substituted with two carboxamide groups and two 4-fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide typically involves the reaction of 2,6-pyridinedicarboxylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, leading to the formation of N-oxides.
Reduction: Reduction of the amide groups can yield the corresponding amines.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine:
- Explored for its potential use in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry:
- Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The presence of fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
- N,N’-bis(4-fluorobenzyl)-1,3-diaminopropane
- N,N’-bis(4-fluorobenzyl)-cyclohexane-1,2-diamine
Comparison:
- N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide has a pyridine ring, which provides additional sites for interaction with metal ions and biological targets, making it more versatile in coordination chemistry and medicinal applications.
- The presence of carboxamide groups in N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide enhances its solubility in polar solvents compared to its analogs.
- The fluorine atoms in all these compounds contribute to their stability and bioactivity, but the specific arrangement in N,N’-bis(4-fluorobenzyl)-2,6-pyridinedicarboxamide offers unique binding properties.
Properties
IUPAC Name |
2-N,6-N-bis[(4-fluorophenyl)methyl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2/c22-16-8-4-14(5-9-16)12-24-20(27)18-2-1-3-19(26-18)21(28)25-13-15-6-10-17(23)11-7-15/h1-11H,12-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMVBCBMQLEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(5-ethylpyridin-2-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4028432.png)
![2,6,7-trihydroxy-9-{2-[(4-nitrobenzyl)oxy]phenyl}-3H-xanthen-3-one](/img/structure/B4028439.png)
![2-{[(4-bromo-2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4028458.png)
![2-(3-chlorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B4028466.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4028491.png)
![6-[(2,4-Difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4028492.png)
![N-methyl-1-(4-methyl-1H-imidazol-5-yl)-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4028499.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B4028501.png)
![1-(2,4-Dichlorophenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4028511.png)



![4-(butan-2-yloxy)-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B4028532.png)
